

Application Notes and Protocols for Investigating Metabolic Pathways Using CARM1-IN-6

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Compound of Interest

Compound Name: CARM1-IN-6

Cat. No.: B15135964

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Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a critical role in the regulation of various cellular processes, including gene transcription, cell proliferation, and differentiation. Emerging evidence highlights the significance of CARM1 as a modulator of cellular metabolism, influencing pathways such as glycolysis, fatty acid metabolism, and glutamine metabolism.[2] Dysregulation of CARM1 activity has been implicated in numerous diseases, including cancer, making it an attractive therapeutic target.[2][3]

CARM1-IN-6, also known as iCARM1, is a potent and selective small molecule inhibitor of CARM1 with a reported IC₅₀ of 12.3 μ M.[4] This compound serves as a valuable chemical probe for elucidating the intricate roles of CARM1 in metabolic regulation. These application notes provide detailed protocols for utilizing **CARM1-IN-6** to investigate its effects on key metabolic pathways, enabling researchers to explore the therapeutic potential of targeting CARM1 in metabolic diseases and cancer.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CARM1-IN-6

Compound	Target	Assay Type	IC50 (μM)	Reference
CARM1-IN-6 (iCARM1)	CARM1	Biochemical Assay	12.3	[4]

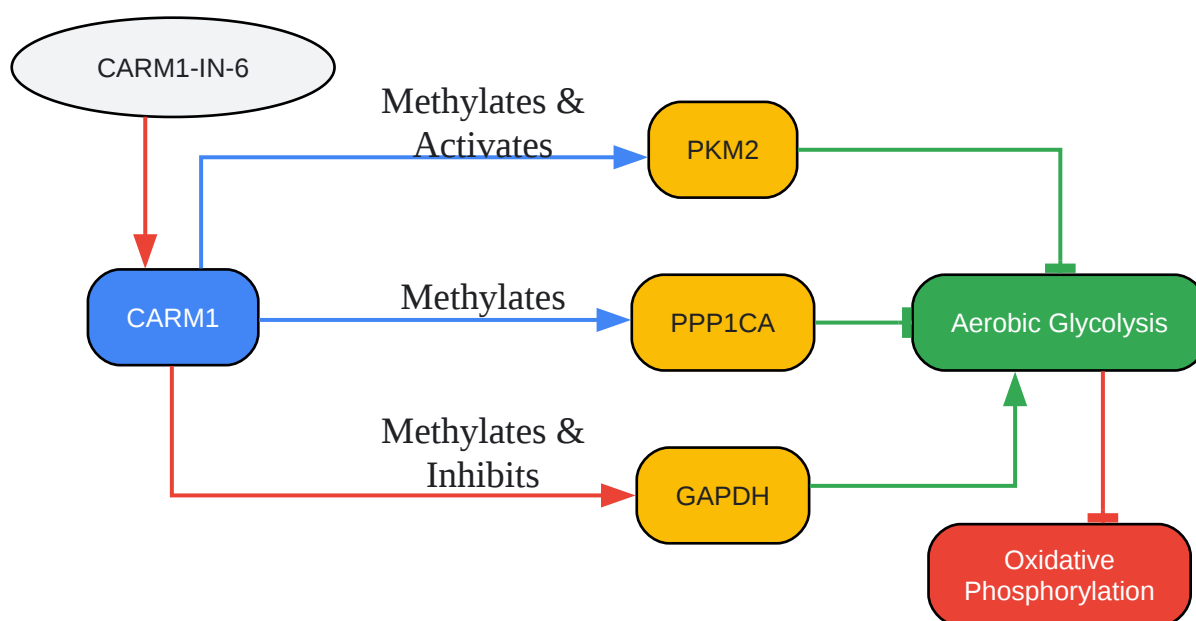
Table 2: Effects of CARM1 Inhibition or Knockout on Cellular Metabolism

Metabolic Parameter	Cell Line/Model	Treatment/Modification	Observed Effect	Reference
Aerobic Glycolysis	Breast Cancer Cells	CARM1 Knockout	Decreased lactate production, increased oxygen consumption rate (OCR)	[5]
Fatty Acid Metabolism	Ovarian Cancer Cells	CARM1 Knockout	Downregulation of ACC1, FASN, and SCD1 expression	[6]
Monounsaturated Fatty Acids	Ovarian Cancer Cells	CARM1 Knockout	Significantly decreased levels of palmitoleic (16:1) and oleic (18:1) acids	[6]
Saturated Fatty Acids	Ovarian Cancer Cells	CARM1 Knockout	Significantly decreased levels of stearic (18:0) and palmitic (16:0) acids	[6]
Glycolytic Flux	Osteoblasts/Osteoclasts	CARM1 Overexpression	Increased extracellular acidification rate (ECAR)	[7]
Oxidative Phosphorylation	Osteoblasts/Osteoclasts	CARM1 Knockout	Increased oxygen consumption rate (OCR)	[7]

Glucose Metabolism	Liver Cancer Cells	CARM1 Inhibition (with TP-064)	Downregulation of OGT protein expression [8]
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Signaling Pathways and Experimental Workflows

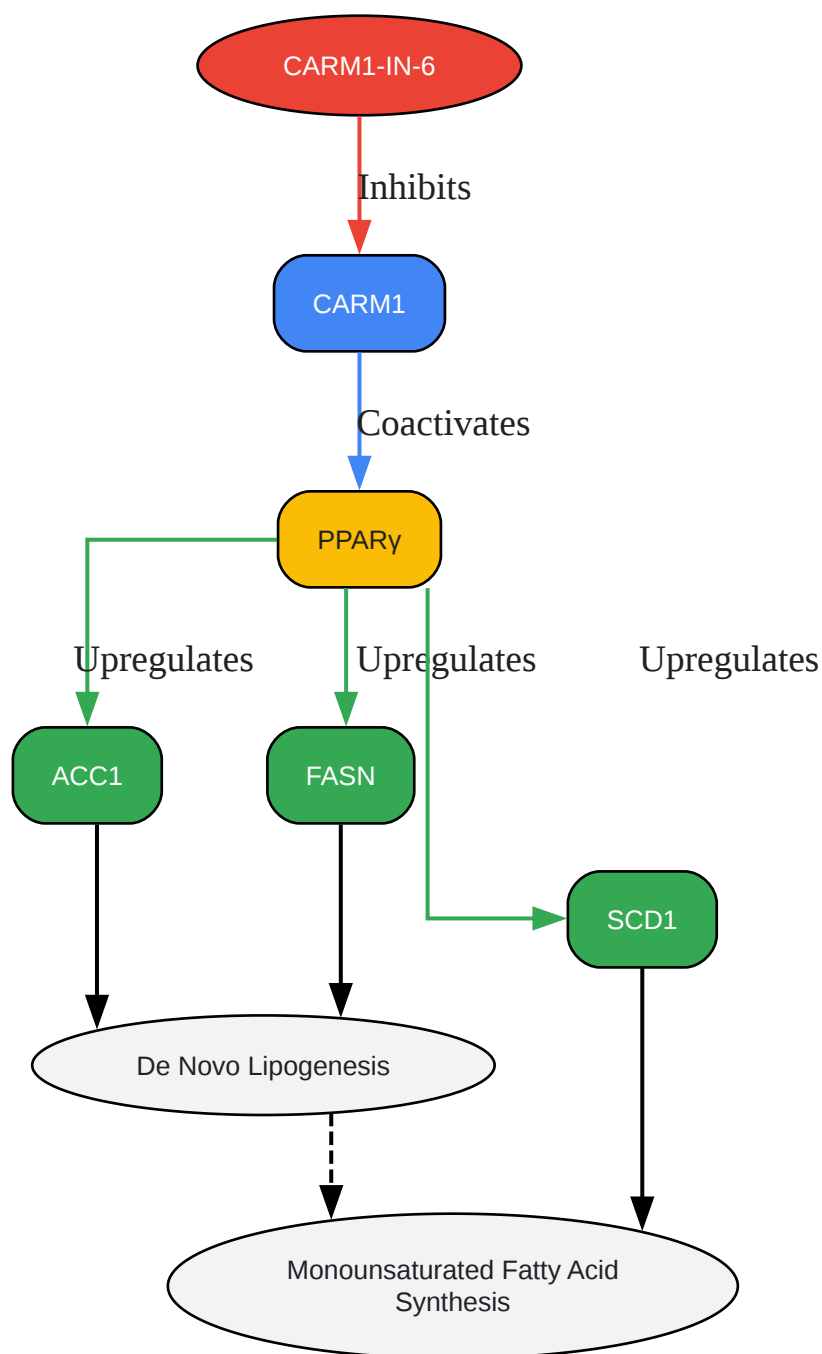
CARM1's Role in Regulating Glycolysis and Oxidative Phosphorylation



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Caption: CARM1 regulates the switch between glycolysis and oxidative phosphorylation.

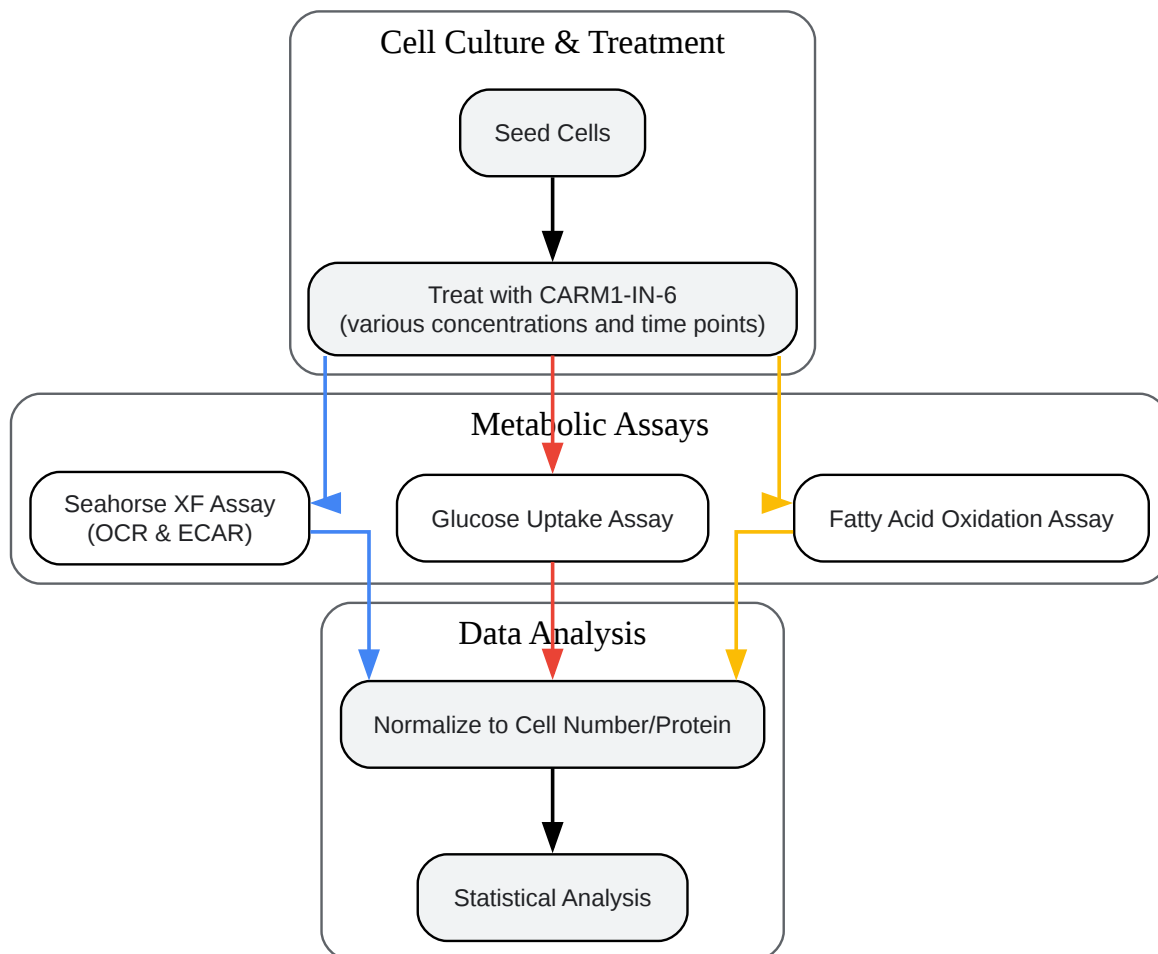
CARM1's Influence on Fatty Acid Metabolism



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Caption: CARM1 promotes fatty acid synthesis via coactivation of PPAR γ .

Experimental Workflow for Assessing Metabolic Effects of CARM1-IN-6



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Caption: Workflow for analyzing metabolic changes induced by **CARM1-IN-6**.

Experimental Protocols

Protocol 1: Determination of Cellular Glycolysis and Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the effect of **CARM1-IN-6** on the extracellular acidification rate (ECAR) as an indicator of glycolysis and the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Materials:

- **CARM1-IN-6** (dissolved in DMSO)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
- Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)
- Cells of interest
- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Inhibitor Treatment: On the day of the assay, treat the cells with various concentrations of **CARM1-IN-6** (e.g., 1, 5, 10, 25 μ M) or vehicle control (DMSO) for the desired duration (e.g., 6, 12, or 24 hours).
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
- Assay Preparation:
 - Wash the cells with pre-warmed Seahorse XF Assay Medium.
 - Add fresh Seahorse XF Assay Medium to each well.
 - Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

- Load the injector ports of the hydrated sensor cartridge with the mitochondrial or glycolysis stress test compounds.
- Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell culture plate.
 - Run the appropriate Seahorse XF assay protocol (e.g., Mito Stress Test or Glyco Stress Test).
- Data Analysis:
 - After the run, normalize the OCR and ECAR data to cell number or protein concentration in each well.
 - Calculate key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and glycolytic capacity.
 - Compare the metabolic profiles of **CARM1-IN-6**-treated cells to vehicle-treated controls.

Protocol 2: Measurement of Cellular Glucose Uptake

Objective: To quantify the effect of **CARM1-IN-6** on the rate of glucose uptake by cells.

Materials:

- **CARM1-IN-6** (dissolved in DMSO)
- Cells of interest cultured in multi-well plates
- Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
- 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
- Phloretin (glucose transport inhibitor)
- Lysis buffer (e.g., 0.1% SDS)

- Scintillation counter or fluorescence plate reader

Procedure:

- Cell Culture and Treatment: Seed cells in 24-well plates and grow to ~80% confluency. Treat cells with desired concentrations of **CARM1-IN-6** or vehicle for the chosen time period.
- Glucose Starvation: Wash cells twice with warm PBS and then incubate in glucose-free KRPH buffer for 1-2 hours.
- Glucose Uptake:
 - Initiate glucose uptake by adding KRPH buffer containing 2-Deoxy-D-[³H]glucose (e.g., 1 μ Ci/mL) or 2-NBDG.
 - For a negative control, add phloretin to a set of wells 10 minutes prior to adding the labeled glucose.
 - Incubate for 10-20 minutes at 37°C.
- Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
- Cell Lysis: Lyse the cells in each well with lysis buffer.
- Quantification:
 - For 2-Deoxy-D-[³H]glucose: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
 - For 2-NBDG: Measure the fluorescence of the lysate using a fluorescence plate reader (e.g., Ex/Em = 485/535 nm).
- Data Analysis:
 - Determine the protein concentration of each lysate for normalization.
 - Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and compare the values between **CARM1-IN-6**-treated and control cells.

Protocol 3: Assessment of Fatty Acid Oxidation (FAO)

Objective: To determine the impact of **CARM1-IN-6** on the rate of fatty acid oxidation.

Materials:

- **CARM1-IN-6** (dissolved in DMSO)
- Cells of interest cultured in multi-well plates
- [9,10-³H(N)]-Palmitic acid or [1-¹⁴C]-Palmitic acid complexed to BSA
- L-Carnitine
- Etomoxir (CPT1 inhibitor, as a negative control)
- Scintillation fluid and counter

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with **CARM1-IN-6** or vehicle as described previously.
- Pre-incubation: Wash cells with warm PBS and pre-incubate with assay medium containing L-carnitine for 30 minutes.
- Initiation of FAO: Add the radiolabeled palmitate-BSA complex to the assay medium.
- Incubation: Incubate the cells for 2-4 hours at 37°C.
- Measurement of ³H₂O or ¹⁴CO₂:
 - For [³H]-Palmitate: Collect the assay medium and separate the ³H₂O (product of FAO) from the [³H]-palmitate substrate using a charcoal precipitation method. Measure the radioactivity of the aqueous phase.
 - For [¹⁴C]-Palmitate: Trap the released ¹⁴CO₂ using a filter paper soaked in NaOH placed in the sealed well. After incubation, acidify the medium to release all dissolved ¹⁴CO₂. Measure the radioactivity on the filter paper.

- Data Analysis:
 - Normalize the measured radioactivity to the protein content of the cells in each well.
 - Calculate the rate of fatty acid oxidation and compare the results from **CARM1-IN-6**-treated wells to the control wells.

These application notes and protocols provide a framework for researchers to utilize **CARM1-IN-6** as a tool to dissect the role of CARM1 in metabolic regulation. The provided information should be adapted and optimized for specific cell types and experimental conditions.

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